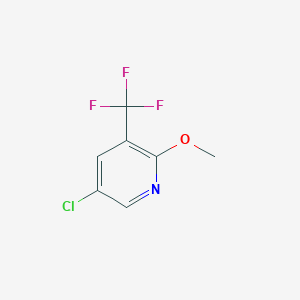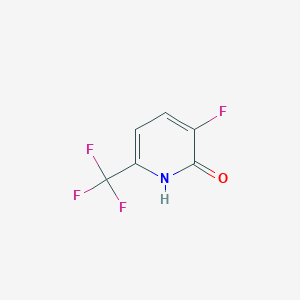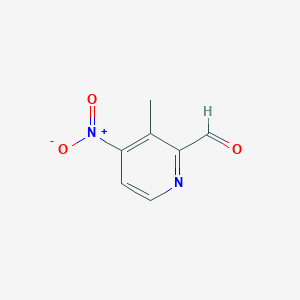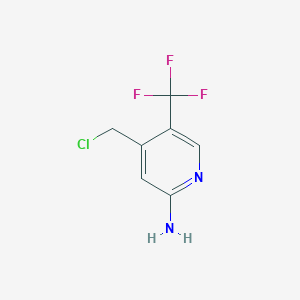
5-Chloro-2-methoxy-3-(trifluoromethyl)pyridine
Overview
Description
Synthesis Analysis
- Chlorination and Fluorination : Starting from 3-picoline, direct chlorination and fluorination yield 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) , which serves as an intermediate in the production of various crop-protection products .
- Liquid-Phase Chlorination : Chlorinating 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions produces the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC) .
Molecular Structure Analysis
The molecular structure of TFMP consists of a pyridine ring with chlorine, methoxy, and trifluoromethyl substituents. The trifluoromethyl group enhances its chemical stability and solubility .
Chemical Reactions Analysis
TFMP can participate in various chemical reactions, including nucleophilic substitutions, aromatic substitutions, and condensations. Its unique fluorine-containing moiety influences its reactivity .
Physical And Chemical Properties Analysis
Scientific Research Applications
Chemical Reactions and Synthesis
Alcoholysis Reactions : 5-Chloro-3-trifluoromethylpyridine undergoes alcoholysis in dimethylformamide solution, leading to the formation of products with fluorines as leaving groups. This demonstrates the compound's potential in various chemical reactions and synthesis processes (Qian & Liu, 1996).
Pesticide Synthesis : 2,3-Dichloro-5-trifluoromethyl pyridine, a similar pyridine derivative, is widely used in the synthesis of pesticides. This indicates the potential utility of 5-Chloro-2-methoxy-3-(trifluoromethyl)pyridine in agrichemicals (Lu Xin-xin, 2006).
Synthesis of Transition Metal Complexes : The compound finds application in the synthesis of novel square-planar, terdentate, aryl-substituted pyridine−diimine Rh(I) and Ir(I) chloro complexes, important in organometallic chemistry (Nückel & Burger, 2001).
Nitration of N-Oxides : The preparation and nitration of 3-chloro-5-methoxypyridine N-oxide, yielding various nitro-pyridine N-oxides, showcases the compound's relevance in organic synthesis and functional group modifications (Bissell & Swansiger, 1987).
Synthesis of Radioligands : Used in the synthesis of radioligands like [11C]-FPVC, indicating its potential application in nuclear medicine and imaging (Ravert, Zhang, Horti, & Dannals, 2006).
Synthesis of Pharmaceutical Intermediates : Synthesis principles of 2-chloro-3-(trifluoromethyl)pyridine, a compound structurally related to this compound, are crucial for pharmaceutical intermediates, indicating potential applications in drug development (Liu Guang-shen, 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-chloro-2-methoxy-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c1-13-6-5(7(9,10)11)2-4(8)3-12-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGCNGDYDGKBFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![[4-(Cyanomethylamino)phenyl]carbamic acid tert-butyl ester](/img/structure/B1409178.png)